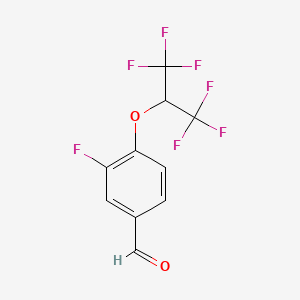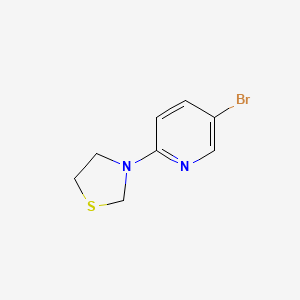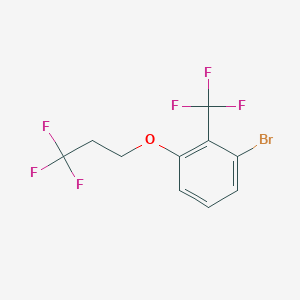![molecular formula C6H5N3O B1445918 [1,2,4]三唑并[1,5-a]吡啶-5-醇 CAS No. 1824144-99-1](/img/structure/B1445918.png)
[1,2,4]三唑并[1,5-a]吡啶-5-醇
描述
“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridin-5-ol”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .Physical and Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a powder that is stored at room temperature .科学研究应用
心血管应用
[1,2,4]三唑并[1,5-a]吡啶-5-醇及其衍生物因其心血管作用而受到研究。值得注意的是,2-(烷基硫代)-1,2,4-三唑并[1,5-a]嘧啶等衍生物已被探索为环状 AMP 磷酸二酯酶的抑制剂,显示出作为心血管药物的潜力。这些化合物在动物模型中表现出心脏输出量显着增加,表明它们作为心血管药物进行临床评估的潜力 (Nevinson 等,1982)。
抗炎和镇痛特性
[1,2,4]三唑并[1,5-a]吡啶-5-醇的衍生物已合成,具有潜在的抗炎特性。例如,5-氨基-6,8-二氰-1H-[1,2,4]三唑并[1,5-a]吡啶-4-硫醇盐化合物显示出相当大的抗炎活性,其中一些对促炎酶 PGE2 具有显着的抑制作用。这些发现突出了它们作为新型抗炎剂的潜力 (Girgis & Barsoum, 2009)。
抗抑郁活性
该化合物类别还因其抗抑郁特性而受到研究。对 5-芳基-4,5-二氢四唑并[1,5-a]噻吩并[2,3-e]吡啶衍生物的研究表明,某些化合物表现出显着的抗抑郁活性,动物模型中的行为测试证明了这一点。这些发现得到了分子对接研究的支持,表明与 5-HT1A 受体相互作用,该受体是治疗抑郁症的已知靶点 (Wang 等,2019)。
抗惊厥活性
人们一直在研究 [1,2,4]三唑并[1,5-a]吡啶-5-醇衍生物的抗惊厥特性。已经合成并评估了 5-烷氧基噻吩并[2,3-e][1,2,4]三唑并[4,3-c]嘧啶等新型衍生物在体内抗惊厥模型中的疗效。某些衍生物显示出有希望的结果,表明它们在治疗癫痫发作障碍中的潜在用途 (Wang 等,2015)。
安全和危害
The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-ol are diverse and include RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which are involved in cytokine receptor-mediated intracellular signal transduction .
Mode of Action
[1,2,4]Triazolo[1,5-a]pyridin-5-ol interacts with its targets by acting as an inhibitor . It binds to these proteins and prevents them from performing their normal function, thereby modulating the biological processes they are involved in .
Biochemical Pathways
The inhibition of these targets by [1,2,4]Triazolo[1,5-a]pyridin-5-ol affects several biochemical pathways. For instance, the inhibition of RORγt can modulate the differentiation of Th17 cells, potentially impacting the development of autoimmune diseases . The inhibition of PHD-1 can affect the regulation of HIF, thereby influencing cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine receptor-mediated signal transduction, affecting various cellular functions .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol’s action are dependent on the specific target and biological process being modulated. For instance, the inhibition of RORγt could potentially lead to a decrease in Th17 cell differentiation, which could have implications for autoimmune diseases . Similarly, the inhibition of PHD-1 could affect cellular responses to hypoxia .
生化分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-5-ol plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. Notably, this compound acts as an inhibitor for enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cell signaling pathways . Additionally, [1,2,4]Triazolo[1,5-a]pyridin-5-ol has been shown to inhibit prolyl hydroxylase domain-containing protein 1 (PHD-1), which plays a role in the regulation of hypoxia-inducible factors . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to act as an inverse agonist for the retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the differentiation of T-helper 17 cells . By modulating this pathway, [1,2,4]Triazolo[1,5-a]pyridin-5-ol can impact immune responses and inflammation. Furthermore, its inhibitory effects on JAK1 and JAK2 can alter cytokine signaling, affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-5-ol exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes such as JAK1, JAK2, and PHD-1, inhibiting their activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression. For example, the inhibition of JAK1 and JAK2 disrupts the signaling cascade initiated by cytokines, ultimately affecting the transcription of genes involved in cell growth and immune responses . Additionally, the inhibition of PHD-1 stabilizes hypoxia-inducible factors, which can influence cellular responses to low oxygen conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that [1,2,4]Triazolo[1,5-a]pyridin-5-ol can maintain its inhibitory effects on target enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyridin-5-ol is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes various biotransformation processes . These processes include oxidation, reduction, and conjugation reactions, which facilitate the compound’s elimination from the body . Additionally, [1,2,4]Triazolo[1,5-a]pyridin-5-ol can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-5-ol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, [1,2,4]Triazolo[1,5-a]pyridin-5-ol can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and its overall bioavailability within the cell .
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-5-ol plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s localization and stability . These modifications may direct [1,2,4]Triazolo[1,5-a]pyridin-5-ol to specific cellular compartments, enhancing its ability to modulate biochemical pathways and cellular processes .
属性
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDBLJUNZKOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C(=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


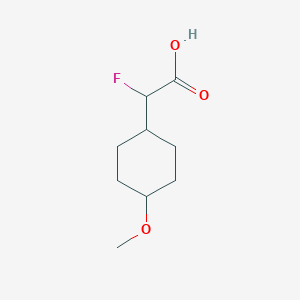
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)
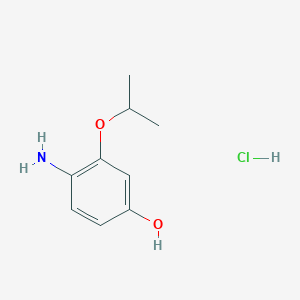
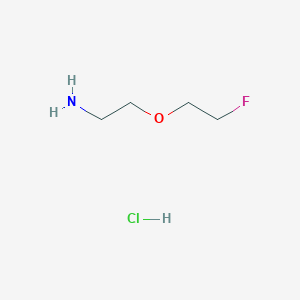


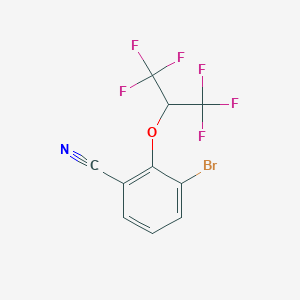
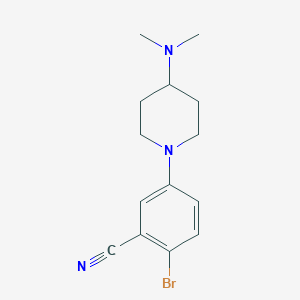

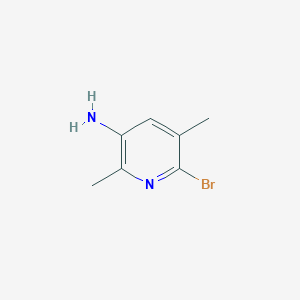
![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)
